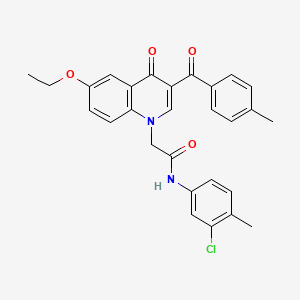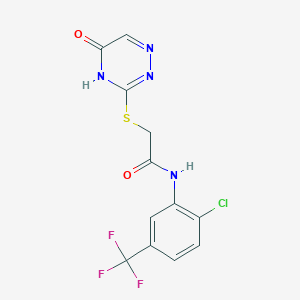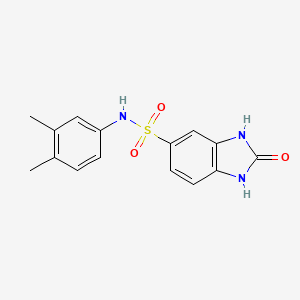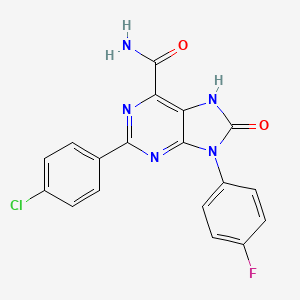![molecular formula C9H14ClF2NO2 B2405953 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide CAS No. 2411223-73-7](/img/structure/B2405953.png)
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the K2P potassium channel, TASK-3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves the activation of the K2P potassium channel, TASK-3. This channel plays a crucial role in regulating neuronal excitability and is involved in the modulation of pain signals in the nervous system. By activating this channel, 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide reduces the excitability of pain-sensing neurons, leading to a decrease in pain sensitivity.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its pain-reducing effects, this compound has been shown to have anxiolytic and antidepressant effects in animal models. 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is its selectivity for the TASK-3 channel, which reduces the risk of off-target effects. This compound is also highly potent, allowing for the use of lower concentrations in experiments. However, one of the limitations of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of more potent and selective activators of the TASK-3 channel, which could lead to the development of more effective therapies for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide and its potential therapeutic applications.
In conclusion, 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is a promising compound with potential therapeutic applications in various diseases. Its selective activation of the TASK-3 channel makes it a valuable tool for studying the role of this channel in pain modulation and other physiological processes. Further research is needed to fully understand the potential of this compound and to develop more effective therapies for various diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves a multi-step process that begins with the reaction of 3-(difluoromethoxy)cyclopentanone with ethyl chloroformate, followed by the reaction with 2-amino-2-methylpropan-1-ol to form the intermediate compound. The intermediate compound is then subjected to chlorination with thionyl chloride to yield the final product, 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide.
Scientific Research Applications
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is neuropathic pain, where 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has been shown to reduce pain sensitivity in animal models. This compound has also been studied for its potential use in treating depression and anxiety disorders, where it has been shown to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
2-chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-5(10)8(14)13-6-2-3-7(4-6)15-9(11)12/h5-7,9H,2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJQVUADBZHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)


![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)


